molecular formula C13H15ClN2O2S B5553610 N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Cat. No.: B5553610
M. Wt: 298.79 g/mol
InChI Key: FAGPNXBZONJRLT-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted methylphenyl group and a thiomorpholinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the reaction of 3-chloro-2-methylaniline with 2-(3-oxothiomorpholin-2-yl)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)acetamide: Lacks the thiomorpholinone moiety.

    2-(3-oxothiomorpholin-2-yl)acetamide: Lacks the chloro-substituted methylphenyl group.

    N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide: Similar structure but without the methyl group.

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is unique due to the combination of the chloro-substituted methylphenyl group and the thiomorpholinone moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-8-9(14)3-2-4-10(8)16-12(17)7-11-13(18)15-5-6-19-11/h2-4,11H,5-7H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGPNXBZONJRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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